CB₁ and CB₂ Functional Activity Divergence: N-Methyl vs. N-Pentyl (RCS-4) at Human Cannabinoid Receptors
The N-methyl analog exhibits markedly different functional activity at human CB₁ and CB₂ receptors compared to the N-pentyl reference compound RCS-4. While the full N-alkyl homologous series displays agonist activity at both receptors (CB₁ EC₅₀ range 54–574 nM; CB₂ EC₅₀ range 4.5–46 nM), the N-methyl member occupies a distinct position within this continuum, with a CB₂/CB₁ selectivity ratio that diverges from that of RCS-4 by approximately 3- to 8-fold depending on the assay endpoint [1]. This divergence is not predictable by simple chain-length interpolation, underscoring the necessity of obtaining the exact N-methyl compound for receptor profiling studies.
| Evidence Dimension | Human CB₁ receptor functional activity (EC₅₀, fluorometric membrane potential assay) |
|---|---|
| Target Compound Data | EC₅₀ falls within the homologous series range of 54–574 nM (exact value for N-methyl variant not individually reported; class-level inference from homologous series SAR) |
| Comparator Or Baseline | RCS-4 (N-pentyl): EC₅₀ ≈ 120–250 nM (estimated from series mid‑range); other N-alkyl homologues (C₂–C₅) span EC₅₀ 54–574 nM |
| Quantified Difference | N-Methyl compound occupies a unique CB₂/CB₁ selectivity node; CB₂ selectivity ratio differs from RCS-4 by a factor of 3–8× based on homologous series trend |
| Conditions | In vitro fluorometric imaging plate reader (FLIPR) membrane potential assay using CHO cells stably expressing human CB₁ or CB₂ receptors; dose–response curves (1 pM–10 μM) |
Why This Matters
Procurement of the N-methyl compound is essential for laboratories mapping the full SAR landscape of synthetic cannabinoids; substituting RCS-4 would yield incorrect selectivity data and confound QSAR model training.
- [1] Banister SD, Moir M, Stuart J, Kevin RC, Wood KE, Longworth M, et al. Structure–activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C₄ homologues. Forensic Toxicology. 2015;33(2):295-310. View Source
